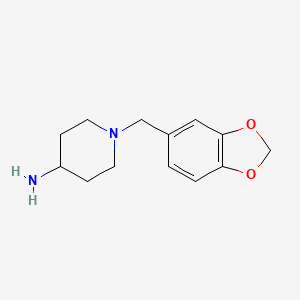

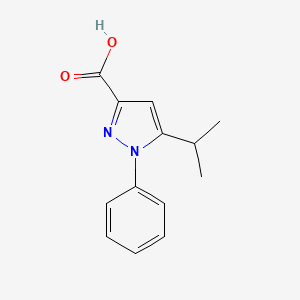

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 5-phenyl-1H-pyrazole-3-carboxylic acid was performed by esterification with methanol . Another related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, was synthesized using a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one . Additionally, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involved the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray diffraction . For example, the crystal structure of methyl 5-phenyl-1H-pyrazole-3-carboxylate was stabilized by intermolecular aromatic π–π interactions and various types of hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the cyclocondensation reaction of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate led to the formation of new pyrazole derivatives . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols were also studied, leading to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, the single crystals of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were characterized by powder XRD, FT–IR, TG–DTA–DSC, and dielectric study, revealing stability up to 160 °C and a decomposition pattern . The dielectric constant of these crystals was found to decrease with increasing frequency of the applied field .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a compound that can be related to the synthesis of various heterocyclic compounds. In the realm of organic synthesis, compounds like DCNP (4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one) and its derivatives are valued as building blocks for creating diverse heterocyclic compounds. These include structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of DCNP under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, indicating the potential utility of related compounds like 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in similar synthetic applications (Gomaa & Ali, 2020).

Biological Activities and Drug Synthesis

The synthesis and biological applications of pyrazole carboxylic acid derivatives are of significant interest in medicinal chemistry. These compounds serve as a significant scaffold in heterocyclic compounds due to their various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their diverse biological applications highlight the compound's importance in drug discovery and development. This mini-review provides a detailed overview of the synthesis methods and the biological activities of pyrazole carboxylic acid derivatives, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).

Contribution to Drug Metabolism Studies

Investigations into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have revealed the importance of specific inhibitors in deciphering the involvement of CYP isoforms in drug metabolism. This knowledge is critical for predicting potential drug-drug interactions (DDIs) when multiple drugs are co-administered to patients. Such studies underscore the significance of understanding the metabolic pathways and interactions of compounds like 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, as their metabolism can influence the efficacy and safety of therapeutic agents (Khojasteh et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It is suggested that the compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

It is known that antidepressants work by correcting the imbalance of neurotransmitters in the brain, which can improve communication between nerve cells and strengthen brain circuits that regulate mood .

Biochemical Pathways

The compound may be involved in the synthesis of antidepressant molecules through metal-catalyzed reactions . These reactions play a crucial role in the synthesis of key structural motifs included in antidepressant drugs . .

Result of Action

Given its potential role in the synthesis of antidepressants, it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter systems .

Propriétés

IUPAC Name |

1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJJSFGHMQPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556386 |

Source

|

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

3191-87-5 |

Source

|

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)